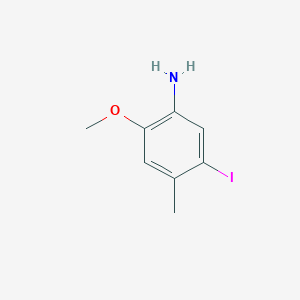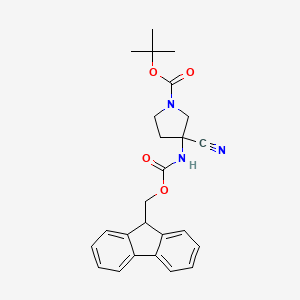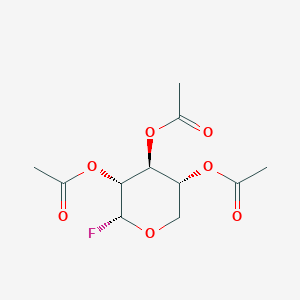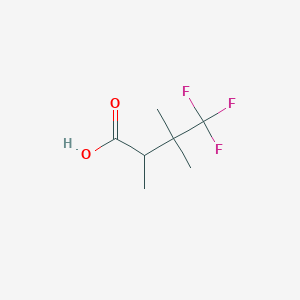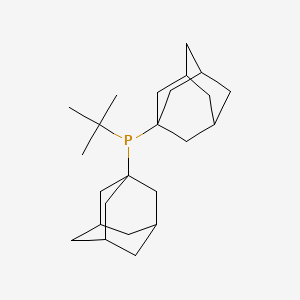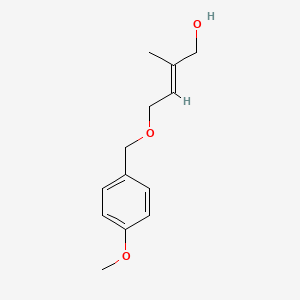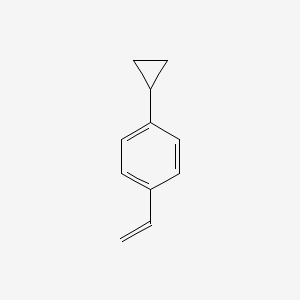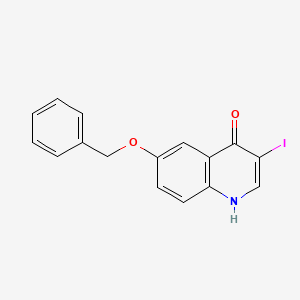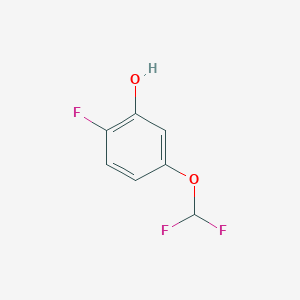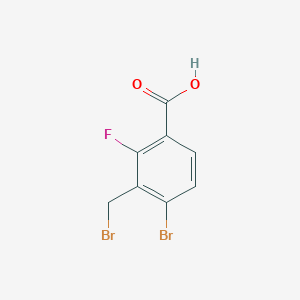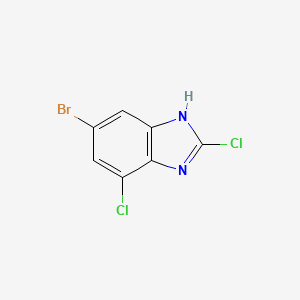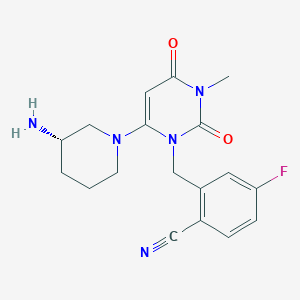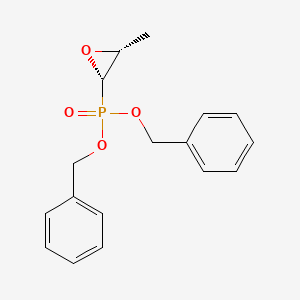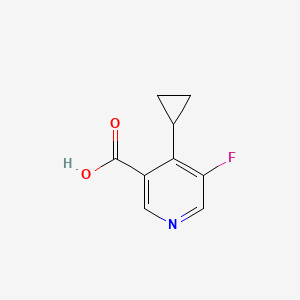
4-Cyclopropyl-5-fluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-5-fluoronicotinic acid is a chemical compound that belongs to the class of fluorinated nicotinic acids It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoronicotinic acid typically involves the introduction of the cyclopropyl and fluorine groups onto the nicotinic acid backbone. One common method involves the use of cyclopropyl bromide and 5-fluoronicotinic acid as starting materials. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-5-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-5-fluoronicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-5-fluoronicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoronicotinic acid
- 4-Fluoronicotinic acid
- 3-Fluoronicotinic acid
- 6-Fluoronicotinic acid
Uniqueness
4-Cyclopropyl-5-fluoronicotinic acid is unique due to the presence of both the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the fluorine atom increases its reactivity and potential for forming hydrogen bonds .
Propriétés
Formule moléculaire |
C9H8FNO2 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
4-cyclopropyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-4-11-3-6(9(12)13)8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Clé InChI |
MAQUAGGBVIHNJB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=NC=C2C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


